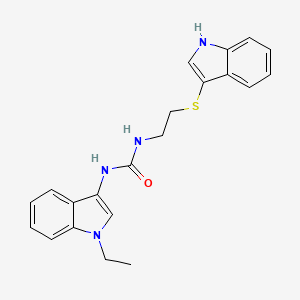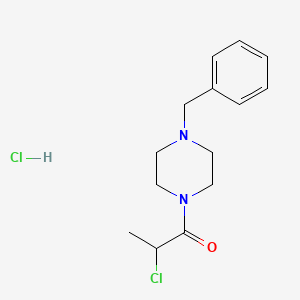![molecular formula C18H22N2O4 B2678989 1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775382-25-6](/img/structure/B2678989.png)
1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The isopentyl group is introduced via alkylation reactions.
- Conditions: Alkyl halides and strong bases (e.g., sodium hydride) are commonly used.
Attachment of the Methoxyphenyl Group:
- The methoxyphenyl group is typically introduced through electrophilic aromatic substitution.
- Conditions: Methoxybenzene derivatives and Lewis acids (e.g., aluminum chloride) are used.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Scaling up reactions: with continuous flow chemistry to enhance efficiency.
Purification techniques: such as recrystallization and chromatography to achieve the desired purity.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the isopentyl group.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- Reduction can occur at the furo[3,4-d]pyrimidine core.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
-
Substitution:
- The methoxyphenyl group can participate in nucleophilic aromatic substitution.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products:
- Oxidation typically yields carboxylic acids or ketones.
- Reduction products include alcohols or amines.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Possible applications in drug discovery due to its unique structural features.
Industry:
- Potential use in the development of new materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves multi-step organic synthesis. A common synthetic route includes the following steps:
-
Formation of the Furo[3,4-d]pyrimidine Core:
- Starting from a suitable pyrimidine derivative, the furo[3,4-d] ring is constructed through cyclization reactions.
- Conditions: Cyclization often requires acidic or basic catalysts and elevated temperatures.
作用机制
The mechanism by which 1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione exerts its effects is largely dependent on its interaction with biological targets. The compound may:
Bind to specific enzymes or receptors: , altering their activity.
Interact with nucleic acids: , potentially affecting gene expression.
Molecular Targets and Pathways:
- Enzymes involved in metabolic pathways.
- Receptors in signaling pathways.
相似化合物的比较
Furo[3,4-d]pyrimidine derivatives: with different substituents.
Methoxyphenyl-substituted heterocycles: .
Uniqueness:
- The combination of the isopentyl and methoxyphenyl groups in the furo[3,4-d]pyrimidine core is unique, potentially offering distinct biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
4-(2-methoxyphenyl)-1-(3-methylbutyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-11(2)8-9-20-13-10-24-17(21)15(13)16(19-18(20)22)12-6-4-5-7-14(12)23-3/h4-7,11,16H,8-10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWMSTARUQBIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C(NC1=O)C3=CC=CC=C3OC)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2678906.png)
![1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea](/img/structure/B2678907.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acrylamide hydrochloride](/img/structure/B2678908.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2678910.png)
![N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide](/img/structure/B2678911.png)
![3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2678915.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2678918.png)

![2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2678920.png)
![N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2678924.png)
![6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2678925.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B2678927.png)
![6-(4-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol](/img/structure/B2678928.png)

